molecular formula C12H18 B074161 2-Ethyl-4-methyl-1-(propan-2-yl)benzene CAS No. 1198-90-9

2-Ethyl-4-methyl-1-(propan-2-yl)benzene

Cat. No. B074161
CAS RN: 1198-90-9
M. Wt: 162.27 g/mol
InChI Key: VYQWKXMBHSGIFX-UHFFFAOYSA-N
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Description

2-Ethyl-4-methyl-1-(propan-2-yl)benzene, also known as p-tert-butyltoluene, is a chemical compound that belongs to the group of alkylbenzenes. It is a colorless liquid with a molecular formula of C12H18 and a molecular weight of 162.28 g/mol. This compound is widely used in the chemical industry as a solvent, as well as in the production of fragrances, flavors, and polymers.

Mechanism Of Action

The mechanism of action of 2-Ethyl-4-methyl-1-(propan-2-yl)benzene is not well understood. However, it is believed to act as a non-specific inhibitor of enzymes involved in the metabolism of xenobiotics, such as cytochrome P450 enzymes. This inhibition may result in the accumulation of toxic metabolites and the disruption of cellular homeostasis.

Biochemical And Physiological Effects

2-Ethyl-4-methyl-1-(propan-2-yl)benzene has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce oxidative stress and DNA damage in human liver cells. Furthermore, it has been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer cells. In vivo studies have also shown that exposure to this compound can cause liver and kidney damage in rats.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Ethyl-4-methyl-1-(propan-2-yl)benzene in lab experiments include its high purity, low toxicity, and availability. However, its limitations include its potential to act as a non-specific inhibitor of enzymes involved in the metabolism of xenobiotics, which may affect the results of experiments involving drug metabolism.

Future Directions

Future research on 2-Ethyl-4-methyl-1-(propan-2-yl)benzene may focus on its potential use as a fuel additive, as well as its role in the development and progression of various diseases. Furthermore, the development of new synthesis methods and the investigation of its potential use in the production of new polymers may also be areas of future research.

Synthesis Methods

The synthesis of 2-Ethyl-4-methyl-1-(propan-2-yl)benzene can be achieved through several methods, including the Friedel-Crafts alkylation of toluene with tert-butyl chloride, the alkylation of p-xylene with isobutylene, and the reaction of 2-Ethyl-4-methyl-1-(propan-2-yl)benzenebenzaldehyde with methylmagnesium bromide. Among these methods, the Friedel-Crafts alkylation of toluene with tert-butyl chloride is the most commonly used method due to its high yield and simplicity.

Scientific Research Applications

2-Ethyl-4-methyl-1-(propan-2-yl)benzene has been extensively studied for its various scientific research applications. It is commonly used as a solvent in the chemical industry, as well as in the production of fragrances and flavors. In addition, it has been used as a starting material for the synthesis of various polymers, such as poly(2-ethyl-4-methyl-1-(propan-2-yl)benzene) and poly(2-ethyl-4-methyl-1-(propan-2-yl)benzene-co-styrene). Furthermore, this compound has been investigated for its potential use as a fuel additive due to its high octane rating and low volatility.

properties

CAS RN

1198-90-9

Product Name

2-Ethyl-4-methyl-1-(propan-2-yl)benzene

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

2-ethyl-4-methyl-1-propan-2-ylbenzene

InChI

InChI=1S/C12H18/c1-5-11-8-10(4)6-7-12(11)9(2)3/h6-9H,5H2,1-4H3

InChI Key

VYQWKXMBHSGIFX-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC(=C1)C)C(C)C

Canonical SMILES

CCC1=C(C=CC(=C1)C)C(C)C

synonyms

Benzene, 2-ethyl-4-methyl-1-(1-methylethyl)- (9CI)

Origin of Product

United States

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